1-Amino-3-(azepan-1-yl)propan-2-ol

Description

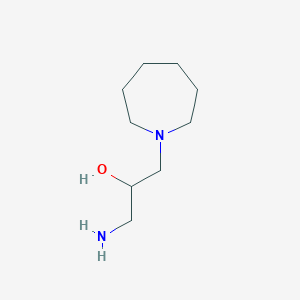

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(azepan-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c10-7-9(12)8-11-5-3-1-2-4-6-11/h9,12H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQOSDAWMDMNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588479 | |

| Record name | 1-Amino-3-(azepan-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953743-40-3 | |

| Record name | 1-Amino-3-(azepan-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and efficient synthesis pathway for 1-Amino-3-(azepan-1-yl)propan-2-ol, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations and offers a clear, two-step approach amenable to laboratory-scale synthesis. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the nucleophilic ring-opening of epichlorohydrin with azepane. This reaction proceeds readily at room temperature and results in the formation of the key intermediate, 1-(azepan-1-yl)-3-chloropropan-2-ol.

The second step is the amination of the chlorohydrin intermediate. This is accomplished by reacting 1-(azepan-1-yl)-3-chloropropan-2-ol with an excess of ammonia. The use of excess ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. This substitution reaction yields the final target molecule, this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactants | Product | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Azepane, Epichlorohydrin | 1-(Azepan-1-yl)-3-chloropropan-2-ol | Methanol | 24 hours | Room Temp. | ~85-95 |

| 2 | 1-(Azepan-1-yl)-3-chloropropan-2-ol, Ammonia (excess) | This compound | Ethanol | 48 hours | 80 °C | ~60-70 |

Experimental Protocols

Step 1: Synthesis of 1-(Azepan-1-yl)-3-chloropropan-2-ol

This protocol is adapted from analogous syntheses involving the reaction of cyclic amines with epichlorohydrin[1].

Materials:

-

Azepane

-

Epichlorohydrin

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath (optional, for controlling initial exotherm)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve azepane (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath (optional, but recommended for larger scale reactions to control any initial exotherm).

-

Slowly add epichlorohydrin (1.1 equivalents) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product, 1-(azepan-1-yl)-3-chloropropan-2-ol, is a viscous oil and can be used in the next step without further purification. For analytical purposes, purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the general principles of aminating alkyl halides with ammonia[2][3].

Materials:

-

1-(Azepan-1-yl)-3-chloropropan-2-ol

-

Ethanolic ammonia solution (excess, e.g., 7N solution)

-

Pressure vessel or sealed tube

-

Heating mantle or oil bath

-

Rotary evaporator

-

Extraction funnel

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Place the crude 1-(azepan-1-yl)-3-chloropropan-2-ol (1.0 equivalent) in a pressure vessel or a heavy-walled sealed tube.

-

Add a significant excess of ethanolic ammonia solution (e.g., 10-20 equivalents of ammonia).

-

Seal the vessel securely and heat the reaction mixture to 80 °C for 48 hours.

-

After cooling the reaction vessel to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.

-

Dissolve the residue in water and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and the logical relationship between the reactants and products.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

Spectroscopic Profile of 1-Amino-3-(azepan-1-yl)propan-2-ol: A Predictive Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predictive analysis of the spectroscopic data for 1-Amino-3-(azepan-1-yl)propan-2-ol. Extensive searches of scientific literature and chemical databases did not yield publicly available experimental NMR, IR, or MS spectra for this specific compound. The data presented herein is based on the analysis of its chemical structure and comparison with known spectroscopic data of structurally similar compounds.

Introduction

This compound is a bifunctional molecule containing a primary amine, a secondary alcohol, and a tertiary amine integrated into an azepane ring. This combination of functional groups suggests its potential utility as a building block in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed predictive overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the propanol backbone and the azepane ring. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H on C2 (CH-OH) | 3.6 - 3.8 | Multiplet | Shift is dependent on solvent and concentration. | |

| H on C1 (-CH₂-NH₂) | 2.7 - 2.9 | Multiplet | ||

| H on C3 (-CH₂-Azepane) | 2.5 - 2.7 | Multiplet | ||

| H on Azepane (α to N) | 2.4 - 2.6 | Multiplet | Methylene protons adjacent to the ring nitrogen. | |

| H on Azepane (β, γ to N) | 1.4 - 1.7 | Multiplet | Overlapping signals from the remaining methylene groups in the azepane ring. | |

| OH | Variable (Broad singlet) | Broad Singlet | Chemical shift is highly dependent on solvent, concentration, and temperature. Can be exchanged with D₂O. | |

| NH₂ | Variable (Broad singlet) | Broad Singlet | Chemical shift is variable and protons can be exchanged with D₂O. |

2.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (CH-OH) | 65 - 70 | Carbon bearing the hydroxyl group. |

| C1 (-CH₂-NH₂) | 45 - 50 | |

| C3 (-CH₂-Azepane) | 60 - 65 | |

| Azepane C (α to N) | 55 - 60 | Methylene carbons adjacent to the ring nitrogen. |

| Azepane C (β to N) | 27 - 32 | |

| Azepane C (γ to N) | 25 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Broadness due to hydrogen bonding. |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) | Symmetric and asymmetric stretching of the NH₂ group. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | From the CH₂ and CH groups. |

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium | |

| C-O Stretch (Secondary Alcohol) | 1050 - 1150 | Strong | |

| C-N Stretch (Amine) | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₉H₂₀N₂O | |

| Molecular Weight | 172.27 g/mol | |

| Predicted (M+H)⁺ | 173.16 | For Electrospray Ionization (ESI-MS). |

| Key Fragmentation Pathways | ||

| α-cleavage at the hydroxyl group | Loss of the aminomethyl group or the azepanylmethyl group. | |

| α-cleavage at the amines | Fragmentation of the azepane ring or cleavage adjacent to the primary amine. | |

| Dehydration | Loss of a water molecule (H₂O) from the molecular ion. |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

-

NMR Spectroscopy: A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 300 MHz or higher field NMR spectrometer. For the identification of OH and NH₂ protons, a D₂O exchange experiment can be performed.

-

IR Spectroscopy: An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer by placing a small amount of the neat sample directly on the ATR crystal. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr).

-

Mass Spectrometry: For a non-volatile compound like this, Electrospray Ionization (ESI) would be a suitable method. The sample would be dissolved in an appropriate solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Physical and chemical properties of 1-Amino-3-(azepan-1-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel amino alcohol, 1-Amino-3-(azepan-1-yl)propan-2-ol. Due to the limited availability of experimental data for this specific compound, this document synthesizes predicted data, information on analogous compounds, and general characteristics of 1,3-amino alcohols. The guide is intended to serve as a foundational resource for researchers in drug discovery and chemical synthesis, offering insights into its potential characteristics and methodologies for its synthesis and analysis.

Introduction

This compound belongs to the class of 1,3-amino alcohols, a group of compounds that are of significant interest in medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group on a flexible propanol backbone, combined with a seven-membered azepane ring, suggests a molecule with potential for diverse chemical interactions and biological activities. Amino alcohols are known to be crucial intermediates in the synthesis of bioactive molecules and have been studied for a range of therapeutic applications. This guide aims to consolidate the available and predicted information on this specific molecule to facilitate further research and development.

Physical and Chemical Properties

Quantitative data for this compound is primarily based on predictive models. The following tables summarize these predicted properties. It is crucial to note that these values should be confirmed through experimental validation.

Table 1: Predicted Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H20N2O | (Calculated) |

| Molecular Weight | 172.27 g/mol | (Calculated) |

| Boiling Point | 284.45 °C | EPA T.E.S.T.[1] |

| Density | 1.01 g/cm³ | EPA T.E.S.T.[1] |

| Flash Point | 118.4 °C | EPA T.E.S.T.[1] |

Table 2: Predicted Spectral Data

| Spectroscopy | Predicted Key Features |

| 1H NMR | Signals corresponding to protons on the azepane ring, the propanol backbone (including a methine proton adjacent to the hydroxyl group), and the aminomethyl group. The chemical shifts and coupling patterns would be indicative of the specific connectivity. |

| 13C NMR | Resonances for the nine distinct carbon atoms in the molecule, including carbons of the azepane ring, the three carbons of the propanol chain, with the carbon bearing the hydroxyl group expected to be in the 60-70 ppm range. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3300-3500 cm⁻¹), N-H stretching (primary amine, ~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 172. Fragmentation patterns would likely involve cleavage of the C-C bonds in the propanol chain and loss of small neutral molecules. |

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a general and plausible synthetic route can be derived from established methods for the synthesis of 1,3-amino alcohols. A common approach involves the reaction of an epoxide with an amine.

General Protocol for the Synthesis of this compound

This protocol describes a two-step synthesis starting from epichlorohydrin and azepane, followed by amination.

Step 1: Synthesis of 1-(azepan-1-yl)-3-chloropropan-2-ol

-

Reaction Setup: To a solution of azepane (1.0 eq) in a suitable solvent such as methanol or acetonitrile, epichlorohydrin (1.1 eq) is added dropwise at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 1-(azepan-1-yl)-3-chloropropan-2-ol.

Step 2: Synthesis of this compound

-

Reaction Setup: The intermediate from Step 1 is dissolved in a solution of aqueous ammonia (a large excess).

-

Reaction Conditions: The reaction is heated in a sealed vessel at a temperature ranging from 60 to 100 °C for 24-48 hours.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by distillation under reduced pressure or by column chromatography to afford the final product, this compound.

Characterization:

The final product should be characterized by standard analytical techniques:

-

NMR Spectroscopy (1H and 13C): To confirm the molecular structure and purity.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: To identify the functional groups present.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1,3-amino alcohols, a class to which this compound belongs. This highlights the key transformations from starting materials to the final product.

Potential Applications and Future Research

While no specific biological activity has been reported for this compound, its structural features suggest potential areas for investigation. The propanolamine scaffold is present in many beta-blockers, which are used to manage cardiovascular diseases. The azepane moiety can influence the lipophilicity and conformational flexibility of the molecule, potentially modulating its interaction with biological targets.

Future research should focus on:

-

Experimental Validation: Synthesizing and experimentally determining the physical, chemical, and spectral properties of the compound.

-

Pharmacological Screening: Evaluating the biological activity of the molecule in a variety of assays, particularly those related to cardiovascular and central nervous system targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications affect its activity.

The following diagram illustrates the logical relationship in exploring the potential of a novel compound like this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 1-Amino-3-(azepan-1-yl)propan-2-ol. This document serves as a valuable resource for researchers and scientists involved in the characterization of novel chemical entities within drug development and related fields.

Introduction

This compound is a vicinal amino alcohol containing a primary amine, a secondary alcohol, and a tertiary amine incorporated into an azepane ring. The precise determination of its chemical structure is fundamental for understanding its chemical properties, biological activity, and for ensuring its purity and stability in pharmaceutical formulations. This guide will detail the integrated analytical approach for its complete structural characterization.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented below. These values are estimated based on its chemical structure and can be confirmed through experimental analysis.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₂₂N₂O |

| Molecular Weight | 186.29 g/mol |

| pKa (most basic) | ~10.5 (Primary Amine) |

| pKa (less basic) | ~9.0 (Azepane Nitrogen) |

| LogP | ~1.5 |

| Boiling Point | Not available |

| Melting Point | Not available |

Experimental Protocols for Structure Elucidation

A multi-technique approach is essential for the unambiguous structure determination of this compound. The following experimental protocols outline the key analytical methods to be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the sample's solubility.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

Employ Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular fragments.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the protonated molecular ion [M+H]⁺.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

-

Induce fragmentation of the molecular ion using tandem mass spectrometry (MS/MS) to obtain structural information from the resulting fragment ions.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after solvent evaporation.

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment and ratio it against the sample spectrum to obtain the absorbance or transmittance spectrum.

-

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.90 | m | 1H | CH-OH (Propanol C2) |

| ~2.80 | dd | 1H | CH₂-NH₂ (Propanol C1) |

| ~2.65 | dd | 1H | CH₂-NH₂ (Propanol C1) |

| ~2.60 | m | 4H | CH₂-N-CH₂ (Azepane C2, C7) |

| ~2.50 | dd | 1H | CH₂-Azepane (Propanol C3) |

| ~2.35 | dd | 1H | CH₂-Azepane (Propanol C3) |

| ~1.60 | m | 8H | CH₂ (Azepane C3, C4, C5, C6) |

| ~2.0-3.0 (broad) | s | 3H | NH₂ and OH |

¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~68.0 | CH | CH-OH (Propanol C2) |

| ~60.0 | CH₂ | CH₂-Azepane (Propanol C3) |

| ~55.0 | CH₂ | CH₂-N-CH₂ (Azepane C2, C7) |

| ~45.0 | CH₂ | CH₂-NH₂ (Propanol C1) |

| ~28.0 | CH₂ | CH₂ (Azepane C3, C6) |

| ~27.0 | CH₂ | CH₂ (Azepane C4, C5) |

Mass Spectrometry Data (Predicted, ESI-HRMS)

| m/z | Ion Formula | Assignment |

| 187.1808 | [C₁₀H₂₃N₂O]⁺ | [M+H]⁺ |

| 170.1546 | [C₁₀H₂₀N₂]⁺ | [M+H-H₂O]⁺ |

| 143.1492 | [C₈H₁₉N₂]⁺ | [M+H-C₂H₄O]⁺ |

| 98.1121 | [C₆H₁₂N]⁺ | Azepanylmethyl cation |

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H and N-H stretching |

| 2920, 2850 | Strong | C-H stretching (aliphatic) |

| 1590 | Medium | N-H bending (scissoring) |

| 1450 | Medium | C-H bending |

| 1100 | Strong | C-O stretching (secondary alcohol) |

| 1050 | Strong | C-N stretching |

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for Structure Elucidation.

HMBC Key Correlations

This diagram highlights the key HMBC correlations that are crucial for confirming the connectivity of the molecular fragments.

Caption: Key HMBC Correlations for Connectivity.

Conclusion

The structural elucidation of this compound requires a systematic and integrated analytical approach. By combining the data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a complete and unambiguous assignment of its chemical structure can be achieved. The experimental protocols and expected data presented in this guide provide a robust framework for the characterization of this and similar novel amino alcohol compounds, which is a critical step in the drug discovery and development process.

An In-depth Technical Guide on the Solubility and Stability of 1-Amino-3-(azepan-1-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the chemical compound 1-Amino-3-(azepan-1-yl)propan-2-ol. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data and outlining robust experimental protocols for its analysis.

Core Compound Information

| Parameter | Value | Reference |

| Chemical Name | This compound | - |

| CAS Number | 953743-40-3 | - |

| Molecular Formula | C₉H₂₀N₂O | - |

| Molecular Weight | 172.27 g/mol | - |

Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Based on available data, the aqueous solubility of this compound has been determined.

| Solvent | Solubility (mg/L) | Method |

| Water | 44412.3 | Estimated via EPA T.E.S.T. |

Note: The provided water solubility value is an estimation from the EPA's Toxicity Estimation Software Tool (T.E.S.T.). For drug development purposes, experimental verification is crucial.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To experimentally determine the aqueous solubility of this compound at a specified temperature (e.g., 25°C and 37°C).

Materials:

-

This compound

-

Distilled or deionized water

-

pH meter

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed container. The goal is to have undissolved solid present at equilibrium.

-

Equilibration: Place the container in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C). Shake the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop and validate a suitable HPLC method for the quantification of the compound.

-

Analyze the filtered supernatant using the validated HPLC method to determine the concentration of the dissolved compound.

-

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Stability Profile

Understanding the stability of a pharmaceutical compound is mandated by regulatory agencies and is fundamental to ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat in an oven (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A gradient elution with a C18 column is often a good starting point.

-

Analyze the stressed samples using the validated HPLC-PDA/MS method. The PDA detector will provide information on the peak purity, while the MS detector will aid in the identification of degradation products.

-

-

Data Analysis:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and, if possible, characterize the major degradation products using their retention times, UV spectra, and mass-to-charge ratios.

-

Propose potential degradation pathways based on the identified products.

-

Visualizations

Logical Workflow for Stability Testing

Caption: A logical workflow for conducting forced degradation studies.

Potential Degradation Pathways of Amino Alcohols

Caption: Potential degradation pathways for amino alcohols.

In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol

A Note to the Reader: Extensive research for "1-Amino-3-(azepan-1-yl)propan-2-ol" (CAS Number: 953743-40-3) did not yield specific information regarding its detailed discovery, history, established experimental protocols, quantitative data, or specific biological signaling pathways. The compound is listed by chemical suppliers, but scholarly articles and patents containing the required in-depth technical information are not publicly available at this time.

Therefore, this guide will provide a plausible, hypothetical synthesis protocol based on established chemical principles for the formation of similar 1-amino-2-propanol derivatives bearing a cyclic amine. The experimental details are derived from general methodologies in organic synthesis and should be considered a starting point for further research and development.

Hypothetical Synthesis of this compound

A common and effective method for the synthesis of 1,2-aminoalcohols is the aminolysis of epoxides. In this proposed pathway, the synthesis of this compound would begin with the reaction of epichlorohydrin with azepane (also known as hexamethyleneimine), followed by the introduction of the amino group.

Step 1: Synthesis of 1-(oxiran-2-ylmethyl)azepane

The first step involves the nucleophilic attack of azepane on the epoxide ring of epichlorohydrin. This reaction is typically carried out in a suitable solvent and may be catalyzed by a mild base.

Step 2: Ring-opening with a protected amine source

The resulting epoxide, 1-(oxiran-2-ylmethyl)azepane, can then be opened by a nucleophilic amine source. To avoid side reactions, a protected form of ammonia, such as benzylamine or an azide salt (followed by reduction), is often used. The reaction with benzylamine is outlined here.

Step 3: Deprotection to yield this compound

The final step is the removal of the protecting group from the nitrogen atom. In the case of a benzyl protecting group, this is commonly achieved through catalytic hydrogenation.

Experimental Workflow

The logical workflow for the proposed synthesis is illustrated below.

Caption: Hypothetical three-step synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Materials and Equipment:

-

Epichlorohydrin

-

Azepane

-

Benzylamine

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Round-bottom flasks

-

Magnetic stirrer

-

Reflux condenser

-

Hydrogenation apparatus

-

Rotary evaporator

-

Standard glassware for workup and purification (separatory funnel, chromatography column)

Procedure:

Step 1: Synthesis of 1-(oxiran-2-ylmethyl)azepane

-

To a solution of azepane (1.0 eq) in a suitable solvent like methanol, cooled in an ice bath, add epichlorohydrin (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(oxiran-2-ylmethyl)azepane.

Step 2: Synthesis of 1-(Benzylamino)-3-(azepan-1-yl)propan-2-ol

-

Dissolve 1-(oxiran-2-ylmethyl)azepane (1.0 eq) in a protic solvent such as ethanol.

-

Add benzylamine (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve the purified 1-(benzylamino)-3-(azepan-1-yl)propan-2-ol (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H2 gas, typically at 1-3 atm pressure) at room temperature.

-

Monitor the reaction until the starting material is consumed (TLC).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Data Presentation

As no experimental data for the synthesis or biological evaluation of this compound has been found in the public domain, a table of quantitative data cannot be provided. For the hypothetical synthesis described, key quantitative data to be collected would include:

-

Table 1: Hypothetical Experimental Data

Step Product Starting Material (mass) Reagent (mass/volume) Yield (%) Purity (%) 1 1-(Oxiran-2-ylmethyl)azepane Epichlorohydrin Azepane - - 2 1-(Benzylamino)-3-(azepan-1-yl)propan-2-ol 1-(Oxiran-2-ylmethyl)azepane Benzylamine - - | 3 | this compound | 1-(Benzylamino)-3-(azepan-1-yl)propan-2-ol | H2, Pd/C | - | - |

Signaling Pathways and Biological Activity

Currently, there is no published information on the biological activity or the signaling pathways modulated by this compound. Therefore, no signaling pathway diagrams can be provided. Researchers interested in this molecule would need to conduct initial biological screenings to determine its potential therapeutic applications.

Conclusion

While a detailed historical and technical guide for this compound cannot be constructed from the available literature, this document provides a scientifically plausible route for its synthesis. The provided hypothetical protocol and workflow diagram offer a solid foundation for researchers and drug development professionals to begin their investigation into this novel chemical entity. Further experimental work is required to establish a definitive synthesis protocol, characterize the compound, and explore its biological properties.

Potential Pharmacological Activities of 1-Amino-3-(azepan-1-yl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-(azepan-1-yl)propan-2-ol is a synthetic organic compound featuring a beta-amino alcohol backbone and a seven-membered azepane ring. While specific pharmacological data for this exact molecule is not extensively available in public literature, its structural motifs are well-recognized pharmacophores present in a variety of biologically active compounds. This technical guide consolidates information on the potential pharmacological activities of this compound by examining the known properties of its core components: the azepane moiety and the beta-amino alcohol framework. This document outlines potential therapeutic areas, presents illustrative quantitative data from structurally related compounds, details relevant experimental protocols for in vitro evaluation, and provides visual representations of key signaling pathways and experimental workflows.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. The compound this compound represents an interesting scaffold for drug discovery due to the convergence of two key structural features. The azepane ring, a saturated seven-membered heterocycle, is a component of several FDA-approved drugs and is known to contribute to a range of pharmacological effects.[1] The beta-amino alcohol moiety is a classic pharmacophore, most notably found in the class of beta-adrenergic receptor blockers (beta-blockers), but also in compounds with other biological activities. This guide aims to provide a comprehensive overview of the putative pharmacological landscape for this molecule, thereby offering a roadmap for future research and development.

Potential Pharmacological Activities

Based on the activities of structurally analogous compounds, this compound is hypothesized to possess potential activity in the following areas:

-

Cardiovascular Effects (Beta-Adrenergic Blockade): The 1-amino-propan-2-ol core is the archetypal structure for beta-blockers. These drugs antagonize beta-adrenergic receptors, leading to reduced heart rate, blood pressure, and cardiac contractility.[2]

-

Neurological Effects (Monoamine Transporter Inhibition): Certain azepane derivatives have been shown to inhibit the reuptake of monoamine neurotransmitters such as norepinephrine and dopamine. This mechanism is central to the action of many antidepressant and psychostimulant drugs.

-

Antimicrobial Activity: Azepane-containing compounds have demonstrated activity against a range of bacterial and fungal pathogens.[1] Some synthetic 1,3-diamino-propan-2-ol derivatives have also shown antibacterial properties.

Data Presentation: Illustrative Quantitative Data of Analogous Compounds

Table 1: Beta-Adrenergic Receptor Binding Affinity of Beta-Amino Alcohol Analogs

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| Propranolol (Reference) | β1 | 1.1 |

| β2 | 0.8 | |

| Atenolol (Reference) | β1 | 130 |

| β2 | 2500 | |

| Hypothetical Azepane Analog | β1 | 50-200 |

| β2 | 100-500 |

Data for reference compounds are well-established. Data for the hypothetical azepane analog is an educated estimation based on structure-activity relationships of known beta-blockers and is for illustrative purposes only.

Table 2: Monoamine Transporter Inhibition of an N-Benzylated Bicyclic Azepane Analog

| Transporter | Inhibition (IC50, nM) |

| Norepinephrine Transporter (NET) | < 100 |

| Dopamine Transporter (DAT) | < 100 |

| Serotonin Transporter (SERT) | > 1000 |

Data is for a representative N-benzylated bicyclic azepane and is intended to illustrate potential activity.

Table 3: Minimum Inhibitory Concentrations (MIC) of Azepine and 1,3-bis(aryloxy)propan-2-amine Derivatives

| Compound | Organism | MIC (µg/mL) |

| Azepine Derivative 8 | E. coli | 39-78 |

| P. aeruginosa | 39-78 | |

| S. aureus | 39-78 | |

| 1,3-bis(aryloxy)propan-2-amine CPD20 | S. aureus | 2.5 |

| S. pyogenes | 2.5 | |

| 1,3-bis(aryloxy)propan-2-amine CPD22 | S. aureus | 5 |

| S. pyogenes | 2.5 |

Data from representative azepine and 1,3-bis(aryloxy)propan-2-amine derivatives to illustrate potential antimicrobial potency.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential pharmacological activities of this compound.

Synthesis of this compound

A potential synthetic route for this compound can be adapted from established methods for preparing similar beta-amino alcohols. A plausible two-step synthesis is outlined below:

Step 1: Synthesis of 1-(Azepan-1-yl)-3-chloropropan-2-ol

-

To a solution of azepane (1.1 equivalents) in a suitable solvent such as methanol or ethanol at 0°C, add epichlorohydrin (1.0 equivalent) dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 1-(azepan-1-yl)-3-chloropropan-2-ol.

Step 2: Amination of 1-(Azepan-1-yl)-3-chloropropan-2-ol

-

Dissolve the 1-(azepan-1-yl)-3-chloropropan-2-ol from Step 1 in an excess of aqueous or alcoholic ammonia solution.

-

Heat the reaction mixture in a sealed vessel at a temperature ranging from 80°C to 120°C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess ammonia and solvent under reduced pressure.

-

Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to obtain this compound.

In Vitro Pharmacological Assays

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human β1 or β2 adrenergic receptor.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or another suitable radiolabeled antagonist.

-

Procedure:

-

In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and the radioligand at a fixed concentration (typically near its Kd value).

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human dopamine transporter (DAT) or norepinephrine transporter (NET).

-

Assay Buffer: Krebs-Ringer-HEPES buffer (KRH).

-

Radiolabeled Substrate: [³H]-Dopamine for DAT or [³H]-Norepinephrine for NET.

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor for 10-20 minutes at room temperature.

-

Add the radiolabeled substrate and incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by aspirating the medium and rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

-

Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the microorganism and add it to each well.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6]

Visualization of Signaling Pathways and Workflows

Beta-Adrenergic Receptor Signaling Pathway

Caption: Beta-adrenergic receptor signaling cascade.

Monoamine Transporter Reuptake Mechanism

Caption: Monoamine transporter reuptake mechanism.

Experimental Workflow for In Vitro Screening

Caption: In vitro screening workflow.

Conclusion

This compound is a molecule of significant interest for pharmacological investigation due to its hybrid structure. The presence of the beta-amino alcohol core strongly suggests a potential for beta-adrenergic blockade, warranting thorough investigation for cardiovascular applications. Furthermore, the incorporation of the azepane ring opens up possibilities for neurological and antimicrobial activities. The experimental protocols and conceptual frameworks provided in this guide offer a structured approach for the systematic evaluation of this compound. Further research, including synthesis, in vitro screening, and subsequent in vivo studies, is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Pyridyloxypropanolamine agonists of the beta 3 adrenergic receptor with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shd.org.rs [shd.org.rs]

- 4. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rational design of azepane-glycoside antibiotics targeting the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 1-Amino-3-(azepan-1-yl)propan-2-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of 1-Amino-3-(azepan-1-yl)propan-2-ol derivatives. Azepane-containing compounds have garnered significant interest in medicinal chemistry due to their structural diversity and wide range of pharmacological activities, including anti-cancer, antimicrobial, and anti-Alzheimer's disease properties.[1][2] This document details the experimental methodologies for evaluating the biological activity of these derivatives and presents key quantitative data to facilitate comparative analysis.

Introduction to this compound Derivatives

The this compound scaffold represents a class of β-amino alcohols. The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a prevalent motif in many FDA-approved drugs and biologically active compounds.[1][3] The structural versatility of this scaffold allows for the synthesis of diverse derivatives with a range of therapeutic potentials. In vitro screening is a critical first step in the drug discovery process to identify promising lead compounds for further development.

Data Presentation: In Vitro Biological Activities

The following tables summarize the quantitative data from in vitro screening of various amino alcohol derivatives, including those with structural similarities to the core topic, to provide a comparative landscape of their biological activities.

Table 1: Cytotoxic Activity of β-Amino Alcohol Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Hydrazone 1d | PC-3 | MTT Assay | 9.38 | [4] |

| Oxadiazole 2l | MDA-MB-231 | MTT Assay | 22.73 | [4] |

| Compound 3 | SH-SY5Y | MTT Assay | 13.01 ± 0.87 (72h) | [5] |

| Phenylpiperazine 8p | C. neoformans | Broth Microdilution | >32 µg/mL (>95% inhibition) | [6] |

| Phenylpiperazine 8s | C. albicans | Broth Microdilution | >32 µg/mL (65% inhibition) | [6] |

| Phenylpiperazine 8s | C. neoformans | Broth Microdilution | >32 µg/mL (97% inhibition) | [6] |

Table 2: Antimalarial Activity of Arylamino Propanol Derivatives

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| Compound 22 | D6 | ≤ 0.19 | [7] |

| Compound 22 | FCR-3 | ≤ 0.40 | [7] |

| Compound 22 | C235 | ≤ 0.28 | [7] |

| Compound 23 | D6 | ≤ 0.19 | [7] |

| Compound 23 | FCR-3 | ≤ 0.40 | [7] |

| Compound 23 | C235 | ≤ 0.28 | [7] |

Table 3: Enzyme and Transporter Inhibitory Activity

| Compound | Target | IC50 | Reference |

| (2R,3S)-isomer | Norepinephrine Transporter | 28 nM | [8] |

| Compound 39 | Glycine Transporter 1 (GlyT1) | 37 nM | [9] |

| Compound 7 | T. cruzi CYP51 | 40 nM | [10] |

| Antifungal Derivative | Candida albicans | 0.0075 µg/mL (MIC) | [11] |

| Antifungal Derivative | Candida krusei | 0.0075 µg/mL (MIC) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro screening results. The following sections outline the key experimental protocols employed in the assessment of this compound derivatives and related compounds.

A common method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Human cancer cell lines (e.g., A-549, MDA-MB-231, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).[5]

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours).

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Caption: Workflow of the MTT assay for in vitro cytotoxicity screening.

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]

Protocol: Broth Microdilution for Antifungal Susceptibility

-

Inoculum Preparation: Fungal strains (e.g., Candida albicans, Cryptococcus neoformans) are cultured on appropriate agar plates. A standardized inoculum is prepared in a suitable broth (e.g., RPMI-1640).

-

Compound Preparation: Test compounds are serially diluted in a 384-well non-binding surface plate.[6]

-

Inoculation: The standardized fungal inoculum is added to each well containing the diluted compounds.

-

Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance.

Caption: General workflow for the broth microdilution antifungal assay.

The inhibitory activity of compounds against specific enzymes is a key aspect of their pharmacological characterization. For instance, the inhibition of sterol 14α-demethylase (CYP51) is a target for antifungal and antiprotozoal agents.[10]

Protocol: Generic Enzyme Inhibition Assay

-

Reagent Preparation: Prepare buffer solutions, the purified enzyme, the substrate, and the test compounds at desired concentrations.

-

Reaction Mixture: In a microplate well, combine the buffer, enzyme, and the test compound (or vehicle control).

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific time at a controlled temperature.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Reaction Termination and Detection: After a set time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound derivatives are not extensively detailed in the provided literature, the broader class of amino alcohols can exert their effects through various mechanisms. For example, cytotoxicity can be induced by the generation of reactive oxygen species (ROS), which can be modulated by cellular glutathione (GSH) levels.[13]

Caption: Potential mechanism of ROS-mediated cytotoxicity by amino alcohol derivatives.

Conclusion

The in vitro screening of this compound derivatives and related amino alcohols reveals a diverse range of biological activities, including potent cytotoxic, antifungal, antimalarial, and enzyme inhibitory effects. The standardized protocols outlined in this guide are essential for the reliable evaluation and comparison of novel compounds. Further investigation into the structure-activity relationships and specific molecular targets will be crucial for the development of these promising scaffolds into future therapeutic agents.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Amino-3-(azepan-1-yl)propan-2-ol in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

1-Amino-3-(azepan-1-yl)propan-2-ol is a chiral bifunctional molecule belonging to the class of β-amino alcohols. This structural motif, characterized by an amino group and a hydroxyl group on adjacent carbons, is a key pharmacophore in a multitude of biologically active compounds. The presence of a seven-membered azepane ring, a saturated heterocyclic amine, further imparts specific conformational and physicochemical properties that are of significant interest in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its primary and most valuable application lies in its role as a versatile synthetic building block for the creation of more complex and potent drug candidates across various therapeutic areas.

The azepane moiety is present in over 20 FDA-approved drugs, highlighting its importance in drug design.[1][2] Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1][2] Similarly, the β-amino alcohol core is a cornerstone of many established drugs, most notably the β-blockers used in cardiovascular medicine.[3][4][5]

Key Applications as a Synthetic Intermediate

The utility of this compound in medicinal chemistry stems from the reactivity of its primary amine and secondary alcohol functionalities. These allow for a diverse range of chemical transformations, enabling its incorporation into larger, more complex molecules.

1. Synthesis of Novel β-Adrenergic Receptor Modulators (β-Blockers):

The aryloxypropanolamine scaffold is the hallmark of the β-blocker class of drugs.[4][5] this compound can serve as a key intermediate in the synthesis of novel β-blockers. The general synthetic strategy involves the reaction of a substituted phenol with an epoxide-forming reagent (like epichlorohydrin), followed by the ring-opening of the resulting epoxide with an amine.[3][6][7] In this context, this compound can be utilized in variations of this synthesis, or its precursor, azepane, can be used to open an aryloxy-epoxide to generate analogs with the azepane moiety. The rationale is to explore how the larger, more flexible azepane ring, compared to the more common isopropyl or tert-butyl groups on the nitrogen of traditional β-blockers, influences receptor binding affinity and selectivity.

2. Development of Potential Antiviral Agents:

Recent studies have shown that azepane-containing triterpenoids exhibit antiviral activity, for instance against the influenza A(H1N1) virus.[8] One of the active compounds, azepanodipterocarpol, demonstrated an IC50 of 1.1 μg/mL.[8] While this specific compound has a more complex structure, it highlights the potential of the azepane motif in antiviral drug discovery. This compound can be used as a scaffold to synthesize analogs of known antiviral agents, where the azepane ring might enhance membrane interactions or binding to viral proteins. For example, derivatives of aminoadamantane, a known class of influenza inhibitors, have been synthesized with amino acids to improve their activity.[9][10] The amino alcohol functionality of the title compound provides a convenient handle for conjugation to other pharmacophores.

3. Exploration of Anticancer Therapeutics:

The azepane ring has been incorporated into compounds with demonstrated anticancer activity. For example, derivatives of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide have been investigated as potent carbonic anhydrase IX inhibitors with anticancer properties.[11] Furthermore, 1,2,3-triazole derivatives, which can be synthesized from precursors containing amino and alcohol groups, have shown antiproliferative activity against various cancer cell lines.[12][13] this compound can be used to synthesize novel compounds where the azepane-propanolamine backbone is linked to other moieties known to be involved in anticancer activity.

4. Generation of Chemical Libraries for High-Throughput Screening:

Due to its bifunctional nature, this compound is an excellent building block for combinatorial chemistry and the generation of diverse chemical libraries.[14] The primary amine can be readily acylated, alkylated, or used in reductive amination reactions, while the secondary alcohol can be etherified, esterified, or oxidized. This allows for the rapid creation of a large number of structurally diverse compounds that can be screened for activity against a wide range of biological targets.

Experimental Protocols

Protocol 1: General Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

This protocol describes a general method for the synthesis of β-amino alcohols, which is a common pathway for producing compounds like this compound and its derivatives.[3][15]

Materials:

-

Epoxide (e.g., epichlorohydrin, styrene oxide)

-

Amine (e.g., azepane)

-

Solvent (e.g., methanol, ethanol, or solvent-free)

-

Optional: Catalyst (e.g., lithium perchlorate, bismuth triflate)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the epoxide (1 equivalent) in the chosen solvent.

-

Add the amine (1 to 1.2 equivalents). For solid amines, add them portion-wise.

-

If a catalyst is used, add it to the reaction mixture (typically 1-10 mol%).

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the starting materials. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any remaining catalyst or water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure β-amino alcohol.

Protocol 2: N-Acylation of this compound

This protocol outlines the acylation of the primary amine of the title compound, a common step in creating more complex derivatives.

Materials:

-

This compound

-

Acylating agent (e.g., acyl chloride, anhydride)

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Reaction vessel with magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Dissolve this compound (1 equivalent) in the aprotic solvent.

-

Add the base (1.1 to 1.5 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add the acylating agent (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the N-acylated product.

Protocol 3: O-Alkylation (Ether Synthesis) of this compound

This protocol describes the alkylation of the secondary hydroxyl group. The primary amine should be protected beforehand (e.g., as a Boc-carbamate) to ensure selective O-alkylation.

Materials:

-

N-protected this compound

-

Strong base (e.g., sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Alkylating agent (e.g., alkyl halide)

-

Reaction vessel with magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Dissolve the N-protected amino alcohol (1 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution in an ice bath and add the strong base (1.1 equivalents) portion-wise.

-

Stir the mixture at 0°C for 30-60 minutes to form the alkoxide.

-

Add the alkylating agent (1 to 1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate as in the previous protocols.

-

Purify the product by column chromatography.

-

If necessary, deprotect the amine to yield the final O-alkylated product.

Data Presentation

As no specific quantitative data for the biological activity of this compound was found in the literature, the following table presents hypothetical data for a series of its derivatives to illustrate how such data would be structured.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

| Compound ID | R1 (Substitution on Amine) | R2 (Substitution on Alcohol) | Target | Assay Type | IC50 (nM) |

| Parent | H | H | - | - | - |

| Deriv-A1 | Acetyl | H | β1-adrenergic receptor | Radioligand Binding | 850 |

| Deriv-A2 | Benzyl | H | β2-adrenergic receptor | Functional Assay | 1200 |

| Deriv-B1 | H | 4-Chlorophenoxy | Influenza A (H1N1) | Plaque Reduction | 560 |

| Deriv-B2 | H | 2-Naphthyloxy | Influenza A (H3N2) | Neuraminidase Inhibition | >10000 |

| Deriv-C1 | 4-Fluorobenzoyl | H | MCF-7 cell line | Cytotoxicity (MTT) | 2300 |

| Deriv-C2 | 3,4-Dichlorobenzoyl | H | A549 cell line | Cytotoxicity (MTT) | 1500 |

Visualizations

Caption: Synthetic utility of this compound.

Caption: General workflow for β-amino alcohol synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. growingscience.com [growingscience.com]

- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Compounds based on Adamantyl-substituted Amino Acids and Peptides as Potential Antiviral Drugs Acting as Viroporin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. mdpi.com [mdpi.com]

- 14. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Amino-3-(azepan-1-yl)propan-2-ol as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(azepan-1-yl)propan-2-ol is a key β-amino alcohol that serves as a valuable synthetic intermediate in the generation of diverse molecular entities with significant potential in medicinal chemistry. The inherent structural features of this compound, namely the secondary amine within the azepane ring, the primary amine, and the secondary hydroxyl group, offer multiple points for chemical modification, making it an ideal scaffold for combinatorial library synthesis and lead optimization in drug discovery programs. The azepane moiety, a seven-membered saturated nitrogen heterocycle, is a recognized pharmacophore found in a number of approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4] This document provides detailed protocols for the synthesis of this compound and its subsequent utilization in the preparation of novel derivatives, along with proposed workflows for biological screening.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the ring-opening of epichlorohydrin by azepane, followed by the introduction of the primary amino group. This method is a common and efficient route for the preparation of β-amino alcohols.[5]

Experimental Protocol: Synthesis of 1-(azepan-1-yl)-3-chloropropan-2-ol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1.0 eq) in a suitable solvent such as methanol or ethanol (10 volumes).

-

Addition of Epichlorohydrin: Cool the solution to 0 °C using an ice bath. Add epichlorohydrin (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane (DCM) and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude 1-(azepan-1-yl)-3-chloropropan-2-ol by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 1-(azepan-1-yl)-3-chloropropan-2-ol (1.0 eq) in a concentrated aqueous solution of ammonia (at least 10 equivalents) in a sealed pressure vessel.

-

Reaction: Heat the mixture to 60-80 °C and stir vigorously for 24-48 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, carefully vent the pressure vessel. Extract the aqueous solution with a suitable organic solvent like chloroform or a mixture of isopropanol/chloroform (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or crystallization of its salt (e.g., hydrochloride).

Application in the Synthesis of Bioactive Derivatives

This compound is an excellent starting material for creating libraries of compounds for screening against various biological targets. The primary and secondary amine functionalities, along with the hydroxyl group, allow for a wide range of chemical transformations.

N-Acylation to Form Amide Derivatives

The primary amine of this compound can be selectively acylated to introduce a variety of substituents, a common strategy in the development of therapeutic agents.[6]

Experimental Protocol: General Procedure for N-Acylation

-

Reaction Setup: Dissolve this compound (1.0 eq) and a suitable base, such as triethylamine (1.5 eq), in a dry aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution to 0 °C and add the desired acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer, filter, and concentrate.

-

Purification: Purify the resulting N-acylated derivative by column chromatography or recrystallization.

Reductive Amination to Synthesize N-Alkylated Derivatives

The primary amine can also undergo reductive amination with various aldehydes and ketones to introduce diverse alkyl groups, expanding the chemical space for biological screening.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.

-